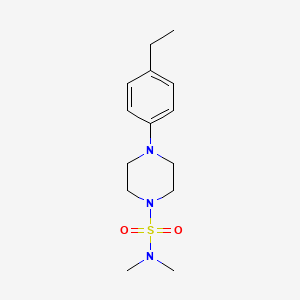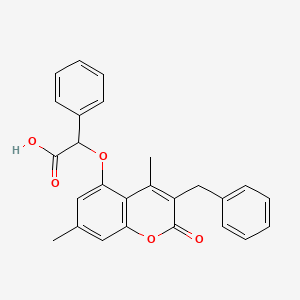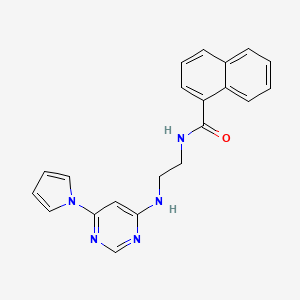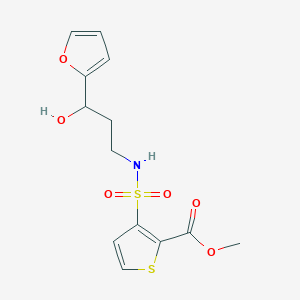![molecular formula C11H15N3O2 B2530166 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one CAS No. 2196016-89-2](/img/structure/B2530166.png)
1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one, also known as MPM-2 or 3-(2-methylpyrazol-3-yl)-1-(4-morpholinyl)-2-propen-1-one, is a chemical compound that has been studied for its potential applications in scientific research. MPM-2 is a synthetic small molecule that was first synthesized in 2006 by researchers at the University of Utah. Since then, MPM-2 has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one is not fully understood, but it is thought to involve the modulation of NMDA receptors and the inhibition of various signaling pathways involved in cell growth and proliferation. 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one has been shown to bind to the NR2B subunit of NMDA receptors, which are involved in synaptic plasticity and learning and memory processes. 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one has also been shown to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell growth and survival pathways.
Biochemical and Physiological Effects:
1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one has been shown to have several biochemical and physiological effects in various cell types and animal models. In neuronal cells, 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one has been shown to enhance long-term potentiation, a process that is involved in learning and memory. 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one has also been shown to protect neurons from oxidative stress and excitotoxicity, which are involved in neurodegenerative diseases.
In cancer cells, 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one has been shown to induce apoptosis and inhibit cell growth and proliferation. 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance the efficacy of these treatments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one in scientific research include its specificity for NMDA receptors and its potential applications in various fields of research, including neuroscience and cancer research. 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one has also been shown to be effective in animal models of various diseases, which may translate to potential therapeutic applications in humans.
The limitations of using 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one in scientific research include its complex synthesis method and potential toxicity at high concentrations. 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one may also have off-target effects on other receptors and signaling pathways, which may complicate its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one, including the development of more efficient synthesis methods and the investigation of its potential therapeutic applications in various diseases. 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one may also be used as a tool for studying the role of NMDA receptors in learning and memory processes and the development of neurodegenerative diseases. Additionally, the potential use of 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one as a chemotherapeutic agent in cancer treatment warrants further investigation.
Méthodes De Synthèse
1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one can be synthesized using a multi-step synthesis method that involves the reaction of 2-methyl-3-pyrazolin-5-one with morpholine and acetic anhydride, followed by the reaction of the resulting intermediate with 2-bromo-1-phenylethanone. The final product is obtained through purification and isolation using column chromatography. The synthesis of 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one is a complex and time-consuming process, but it has been successfully replicated by several research groups.
Applications De Recherche Scientifique
1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one has been studied for its potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one has been shown to modulate the activity of NMDA receptors, which are involved in learning and memory processes. 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one has also been investigated for its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In cancer research, 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death. 1-[3-(2-Methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one has also been studied for its potential use as a chemotherapeutic agent in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia.
Propriétés
IUPAC Name |
1-[3-(2-methylpyrazol-3-yl)morpholin-4-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-3-11(15)14-6-7-16-8-10(14)9-4-5-12-13(9)2/h3-5,10H,1,6-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFFBFMUSJIGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2COCCN2C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1-Methyl-1H-pyrazol-5-yl)morpholino)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-4-methoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530088.png)

![8-(3-hydroxypropyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530090.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2530092.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2530093.png)


![2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2530098.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2530102.png)
![6-Cyclopropyl-6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2530103.png)

